1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methyl group, a 3-methylbenzylthio group, and a phenyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole core.
Introduction of the methyl group: Methylation of the imidazole ring can be done using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 3-methylbenzylthio group: This step involves the nucleophilic substitution reaction of 3-methylbenzyl chloride with the thiol group on the imidazole ring.
Addition of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 3-methylbenzylthio group is attached.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide for substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole
- 1-methyl-2-((3-methoxybenzyl)thio)-5-phenyl-1H-imidazole
- 1-methyl-2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole
Uniqueness
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole is unique due to the presence of the 3-methylbenzylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H18N2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]-5-phenylimidazole |
InChI |
InChI=1S/C18H18N2S/c1-14-7-6-8-15(11-14)13-21-18-19-12-17(20(18)2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
WHVYYALFWQBLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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